molecular formula C4H7N3O3 B1595962 N,N',N''-Methylidynetrisformamide CAS No. 4774-33-8

N,N',N''-Methylidynetrisformamide

Cat. No.: B1595962
CAS No.: 4774-33-8
M. Wt: 145.12 g/mol
InChI Key: HNPCDFJZADHNHD-UHFFFAOYSA-N
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Description

It is a solid substance that is soluble in water and has a melting point of 170-172°C . This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’,N’'-Methylidynetrisformamide can be synthesized through the reaction of formamide with formaldehyde. The reaction typically involves heating formamide in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of N,N’,N’'-Methylidynetrisformamide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N,N’,N’'-Methylidynetrisformamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce amines .

Scientific Research Applications

N,N’,N’'-Methylidynetrisformamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

Uniqueness: N,N’,N’'-Methylidynetrisformamide is unique due to its three formamido groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(diformamidomethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3/c8-1-5-4(6-2-9)7-3-10/h1-4H,(H,5,8)(H,6,9)(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPCDFJZADHNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC(NC=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197264
Record name N,N',N''-Methylidynetrisformamide
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Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4774-33-8
Record name N,N′,N′′-Methylidynetris[formamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4774-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N,N',N''-Methylidynetrisformamide
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Record name 4774-33-8
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Record name N,N',N''-Methylidynetrisformamide
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Record name N,N',N''-methylidynetrisformamide
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Record name N,N',N''-METHYLIDYNETRISFORMAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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